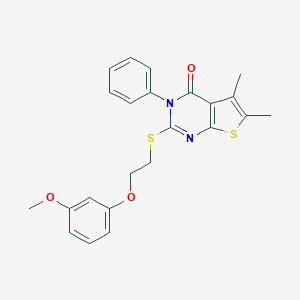![molecular formula C24H21BrN2O3 B381161 [5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone CAS No. 380318-74-1](/img/structure/B381161.png)
[5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxybenzoyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-methoxybenzoylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with 2-methoxyphenylhydrazine under acidic conditions to yield the final pyrazole product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole
- 3-(4-fluorophenyl)-1-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole
- 3-(4-iodophenyl)-1-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of [5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
380318-74-1 |
|---|---|
Molecular Formula |
C24H21BrN2O3 |
Molecular Weight |
465.3g/mol |
IUPAC Name |
[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C24H21BrN2O3/c1-29-19-13-9-17(10-14-19)24(28)27-22(20-5-3-4-6-23(20)30-2)15-21(26-27)16-7-11-18(25)12-8-16/h3-14,22H,15H2,1-2H3 |
InChI Key |
SUVILKJGGWPDOB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 5-(2,5-dimethyl-3-{[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrol-1-yl)isophthalate](/img/structure/B381080.png)
![ethyl 2,4-dimethyl-5-[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate](/img/structure/B381081.png)
![5-{[4-(4-Fluorophenyl)-1-phthalazinyl]oxy}-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B381082.png)
![4-(3,4-Dimethylphenyl)-1-phthalazinyl 2-methylthieno[2,3-e][1,3]benzothiazol-5-yl ether](/img/structure/B381083.png)
![Ethyl 4-(4-methoxyphenyl)-2-[(1-naphthylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B381084.png)

![1-(1-[1,1'-biphenyl]-4-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B381088.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B381089.png)
![ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B381091.png)
![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B381092.png)
![Ethyl 4-(4-fluorophenyl)-2-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B381093.png)
![2-{[5-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B381096.png)
![Ethyl 2-[(4-tert-butylbenzoyl)amino]-4-(4-phenoxyphenyl)-3-thiophenecarboxylate](/img/structure/B381097.png)
![2-Methyl-4-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B381098.png)
